molecular formula C12H11FN2O2 B2773087 N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 167538-01-4

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B2773087
CAS No.: 167538-01-4
M. Wt: 234.23
InChI Key: XMFGYLAMMVOART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This compound belongs to the class of isoxazole-carboxamide derivatives, a scaffold widely recognized for its diverse biological activities. In oncology research, structurally similar isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities against a diverse panel of cancer cell lines. Specific analogues have shown remarkable efficacy against melanoma (B16F1), colorectal adenocarcinoma (Caco-2), and colon adenocarcinoma (Colo205) cell lines . One closely related compound, 3-(4-fluorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide, has been identified as a lead structure, exhibiting broad-spectrum activity and its potency can be significantly enhanced through nano-formulation strategies, such as nanoemulgel, which improves cellular permeability and efficacy . Beyond oncology, this class of compounds shows promise in neuroscience research. Isoxazole-4-carboxamide derivatives have been identified as potent modulators of ionotropic glutamate receptors, specifically AMPA receptors (AMPARs) . These receptors are critical for nociceptive transmission and central sensitization in chronic inflammatory pain states. Research indicates that these compounds act as negative allosteric modulators, significantly inhibiting AMPA receptor whole-cell currents and altering receptor deactivation and desensitization kinetics, positioning them as potential leads for non-opioid analgesic drug development . Additional research avenues include investigations into cyclooxygenase (COX) enzyme inhibition, with certain derivatives showing moderate to potent activity against both COX-1 and COX-2 isozymes, as well as antimicrobial and antifungal properties . This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent. Prior to handling, consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFGYLAMMVOART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 4-fluoroaniline with 3,5-dimethylisoxazole-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the isoxazole ring contributes to its stability and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-methyl-4-isoxazolecarboxamide
  • N-(4-fluorophenyl)-3,5-dimethyl-4-thiazolecarboxamide
  • N-(4-fluorophenyl)-3,5-dimethyl-4-pyrazolecarboxamide

Uniqueness

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and membrane permeability, while the isoxazole ring provides stability against metabolic degradation .

Biological Activity

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the isoxazolecarboxamide class, characterized by the presence of an isoxazole ring and a carboxamide group. The fluorophenyl substitution is believed to enhance its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound. In vitro evaluations against various cancer cell lines have shown significant cytotoxic effects.

Key Findings:

  • Cytotoxicity : The compound exhibited potent antiproliferative activity against several cancer cell lines, including hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7). The IC50 values for these cell lines were reported as follows:
    • Hep3B: 7.66 µg/mL
    • HepG2: 34.64 µg/mL
    • MCF-7: Not specified but considered significant .
  • Mechanism of Action : The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Compounds related to this structure have been shown to affect cell cycle progression, particularly causing arrest in the S phase .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated, revealing significant free radical scavenging capabilities.

In Vitro and In Vivo Studies:

  • In Vitro : The compound demonstrated strong scavenging activity against DPPH free radicals with an IC50 value of approximately 0.45 µg/mL, outperforming the positive control Trolox (IC50 = 3.10 µg/mL) in antioxidant assays .
  • In Vivo : In animal models, the compound showed enhanced total antioxidant capacity (TAC) when administered at doses of 5 mg/kg and 10 mg/kg over six days, indicating its effectiveness in reducing oxidative stress in vivo .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been assessed, particularly regarding α-amylase and lipase enzymes involved in carbohydrate metabolism.

Results:

  • Inhibition Rates : All evaluated compounds exhibited weak inhibitory activity against α-amylase with IC50 values exceeding 500 µg/mL. The percentage inhibition at this concentration ranged from 17.89% to 29.83%, compared to Acarbose, which showed a 72.54% inhibition rate at the same concentration .

Summary Table of Biological Activities

Activity TypeDetailsIC50 Values
Anticancer Hep3B (7.66 µg/mL), HepG2 (34.64 µg/mL)
Antioxidant DPPH Scavenging0.45 µg/mL (vs Trolox)
α-Amylase Inhibition Weak inhibition observed>500 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Hepatocellular Carcinoma : A study reported that derivatives similar to this compound significantly reduced necrosis rates in Hep3B cells and induced apoptosis, suggesting a strong therapeutic potential against liver cancer .
  • Antioxidant Efficacy in Animal Models : Another study demonstrated that administration of this compound improved TAC levels in mice models, indicating its role as an effective antioxidant agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide?

  • Answer : The synthesis typically involves a multi-step approach:

Isoxazole core formation : Cyclocondensation of β-diketones with hydroxylamine under acidic conditions to yield the 3,5-dimethylisoxazole scaffold.

Carboxamide coupling : Reacting the isoxazole-4-carboxylic acid derivative with 4-fluoroaniline using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or THF .

  • Key considerations : Reaction yields (60–85%) depend on solvent purity, temperature control (0–25°C), and stoichiometric ratios. Impurities from incomplete coupling require purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the crystal structure of this compound validated, and what software tools are recommended?

  • Answer :

  • Data collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : SHELX programs (e.g., SHELXL) are industry standards for small-molecule refinement. Hydrogen atoms are typically placed geometrically, and anisotropic displacement parameters refine non-H atoms .
  • Validation : The CIF file is checked using PLATON/ADDSYM for missed symmetry and Mercury for visualization. R-factors below 0.05 and wR₂ < 0.15 indicate high reliability .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl substituent influence reactivity and biological activity compared to analogs?

  • Answer :

  • Electronic profile : The fluorine atom exerts a strong electron-withdrawing effect (-I), enhancing the electrophilicity of the carboxamide carbonyl group. This increases hydrogen-bonding potential with biological targets (e.g., enzymes) compared to methoxy or methyl substituents .
  • Biological impact : In antimicrobial assays, fluorophenyl analogs show 2–3× higher activity against S. aureus (MIC = 8 µg/mL) than methoxy derivatives (MIC = 25 µg/mL) due to improved membrane permeability .
  • Table : Substituent effects on activity
Substituent (R)LogPMIC (S. aureus)H-bond acceptor count
4-Fluorophenyl2.18 µg/mL3
4-Methoxyphenyl1.825 µg/mL4
Phenyl2.315 µg/mL2
Source: Adapted from

Q. How can contradictory in vitro vs. in vivo pharmacological data be resolved for this compound?

  • Answer : Contradictions often arise from:

Metabolic instability : Phase I metabolism (e.g., CYP450-mediated oxidation) may reduce bioavailability. Use hepatic microsome assays to identify metabolic hotspots.

Solubility limitations : Poor aqueous solubility (logS = -4.2) can be addressed via co-crystallization with cyclodextrins or PEG-based formulations .

Off-target effects : Employ CRISPR-Cas9 gene-edited cell lines to isolate target-specific activity.

Q. What strategies optimize reaction yields for introducing diverse aryl groups to the isoxazole scaffold?

  • Answer :

  • Catalytic systems : Pd-catalyzed Buchwald-Hartwig amination for aryl coupling (90% yield with Xantphos ligand, 80°C) .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (e.g., 150°C, DMF solvent) while maintaining >85% yield .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) outperform THF in SNAr reactions due to better stabilization of transition states .

Methodological Notes

  • Spectral characterization : ¹H NMR (400 MHz, DMSO-d₆) shows distinct signals for isoxazole protons (δ 2.25 ppm, singlet, 6H for CH₃) and fluorophenyl NH (δ 10.2 ppm, broad) .
  • Crystallographic data : Space group P2₁/c, Z = 4, with intermolecular N–H···O hydrogen bonds (2.89 Å) stabilizing the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.